Fluoro-1H-pentazole
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Overview
Description
Fluoro-1H-pentazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring structure composed entirely of nitrogen atoms, with one of the nitrogen atoms bonded to a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro-1H-pentazole typically involves the reaction of pentazole derivatives with fluorinating agents. One common method includes the use of fluorine gas or other fluorinating reagents under controlled conditions to introduce the fluorine atom into the pentazole ring. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates.
Industrial Production Methods: Industrial production of this compound is challenging due to the compound’s instability and the need for precise control over reaction conditions. Current methods focus on small-scale synthesis in specialized laboratories, with ongoing research aimed at developing safer and more efficient production techniques.
Chemical Reactions Analysis
Types of Reactions: Fluoro-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydrazines.
Scientific Research Applications
Fluoro-1H-pentazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is investigated for its potential use in high-energy materials, such as explosives and propellants, due to its high nitrogen content.
Mechanism of Action
The mechanism by which fluoro-1H-pentazole exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. In materials science, its high nitrogen content contributes to its energetic properties, making it useful in the development of high-energy materials.
Comparison with Similar Compounds
Pentazole: The parent compound without the fluorine atom.
Azoles: A broader class of five-membered nitrogen-containing heterocycles, including imidazole and pyrazole.
Fluorinated Azoles: Compounds similar to fluoro-1H-pentazole but with different nitrogen and fluorine arrangements.
Uniqueness: this compound is unique due to its specific nitrogen-rich structure and the presence of a fluorine atom, which imparts distinct chemical and physical properties. Its high nitrogen content makes it particularly valuable in applications requiring high-energy materials, while the fluorine atom can influence its reactivity and stability.
Properties
CAS No. |
652148-89-5 |
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Molecular Formula |
FN5 |
Molecular Weight |
89.03 g/mol |
IUPAC Name |
1-fluoropentazole |
InChI |
InChI=1S/FN5/c1-6-4-2-3-5-6 |
InChI Key |
BFZSDUGZFYBTHS-UHFFFAOYSA-N |
Canonical SMILES |
N1=NN(N=N1)F |
Origin of Product |
United States |
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